Ethyl 4-(4-methoxyphenyl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-methoxyphenyl)but-3-enoate is an organic compound with the molecular formula C12H14O3 It is an ester derivative of cinnamic acid, characterized by the presence of an ethyl ester group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methoxyphenyl)but-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-methoxyphenyl)but-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the alkylation of 4-(4-methoxyphenyl)but-3-en-2-one with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be used to facilitate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)but-3-enoic acid or 4-(4-methoxyphenyl)but-3-enal.
Reduction: 4-(4-methoxyphenyl)but-3-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methoxyphenyl)but-3-enoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The methoxyphenyl group can enhance its binding affinity to certain proteins, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-methoxyphenyl)but-3-enoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(4-hydroxyphenyl)but-3-enoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 4-(4-methoxyphenyl)butanoate: Similar structure but with a saturated butanoate chain instead of an unsaturated but-3-enoate chain.
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different functional groups can significantly influence their chemical behavior and biological activity.
Properties
CAS No. |
89861-42-7 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)but-3-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)6-4-5-11-7-9-12(15-2)10-8-11/h4-5,7-10H,3,6H2,1-2H3 |
InChI Key |
RUSZDRJNUPQHML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.